3H-indol-2-amine
Description
Properties
IUPAC Name |
3H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYQMRMCDSQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902745 | |
| Record name | NoName_3297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3H-indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reduction of 2-nitroindole using reducing agents like iron powder in acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Two-Step Reductive Cyclization
Unprotected 3-aminoindoles are synthesized via a condensation-reduction sequence starting from (3-oxoindolin-2-yl)acetonitriles and amines:
-
Recondensation :
-
(3-Oxoindolin-2-yl)acetonitriles react with primary amines (e.g., benzylamine) under acidic conditions, forming hydrazone intermediates.
-
-
Aromatization :
Key Conditions :
One-Pot SₙAr and Reduction/Cyclization
A scalable method combines nucleophilic aromatic substitution (SₙAr) with Fe/Zn-mediated reductive cyclization:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| SₙAr (Intermediate) | NaH, DMF, 2-fluoronitrobenzene | 60–70 |
| Reduction/Cyclization | FeCl₃, Zn, HCl, 100°C | 85–90 |
This approach generates 2-aminoindole-3-carboxamides in one pot, avoiding intermediate isolation .
Intramolecular Cyclization to Spiro Compounds
This compound derivatives participate in azomethine ylide cyclizations to form spiro scaffolds:
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Azomethine ylide precursor | TFA, CH₂Cl₂, RT | Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one | 55–70 |
Applications : These spiro compounds exhibit potent MDM2–p53 inhibitory activity .
Oxidation and Stability Considerations
This compound derivatives are prone to oxidation, leading to oligomerization or decomposition:
| Condition | Observation | Reference |
|---|---|---|
| Air exposure (RT) | Rapid oligomerization | |
| Acidic media (HCl) | Stabilization via protonation |
Mitigation Strategies :
-
Use electron-donating substituents (e.g., tert-butyl).
-
Store under inert atmosphere.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3H-Indol-2-amine serves as a versatile building block for synthesizing various heterocyclic compounds. It is commonly used in the preparation of:
- Indole derivatives : These are crucial for developing pharmaceuticals and agrochemicals.
- Functionalized indoles : Such as those used in dye production and materials science.
Table 1: Chemical Reactions Involving this compound
Biological Applications
Precursor for Bioactive Molecules
this compound is a precursor for various biologically active molecules, including tryptophan derivatives. These derivatives have been studied for their potential therapeutic effects.
Antiviral and Anticancer Properties
Research has shown that derivatives of this compound exhibit significant antiviral, anticancer, and antimicrobial activities. For instance:
- Some derivatives inhibit enzymes like monoamine oxidase, which are crucial in neurotransmitter metabolism.
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Medicinal Applications
Therapeutic Potential
The medicinal applications of this compound derivatives are expansive:
- Anticancer agents : Several studies indicate that specific derivatives can induce apoptosis in cancer cells.
- Antimicrobial compounds : Research indicates that certain derivatives possess antibacterial properties effective against various pathogens.
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound showed potent anticancer activity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The compound was found to disrupt mitochondrial membrane potential, leading to cell death.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of thiazole derivatives containing the indole moiety. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various bacterial strains, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3H-indol-2-amine and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism . Others may interact with DNA or proteins, leading to anticancer or antimicrobial effects .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Antimicrobial Activity: The oxadiazole derivative (C₁₁H₁₀N₄O) exhibits superior antimicrobial activity compared to 3H-indol-2-amine, likely due to the electron-deficient oxadiazole ring enhancing interactions with bacterial enzymes .
2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethan-1-amine’s ethylamine side chain mimics serotonin, indicating possible serotonergic activity .
Synthetic Utility :
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine is synthesized via deprotection of acetyl and phthalimide groups, enabling rapid access to diversely substituted indoline derivatives .
- This compound is often functionalized via condensation reactions (e.g., with aldehydes) to generate Schiff base derivatives with enhanced bioactivity .
Toxicity and Safety Profiles :
Structural-Activity Relationships (SAR)
Biological Activity
3H-indol-2-amine, also known as 2-aminoindole, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group at the 2-position of the indole ring, which distinguishes it from other indole derivatives. This structural uniqueness contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Some derivatives of this compound inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can influence mood regulation and has implications for treating depression and anxiety disorders.
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL .
Anticancer Properties
Numerous studies have reported the anticancer potential of this compound and its derivatives:
- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
- Research Findings : A study highlighted that indole alkaloids, including those derived from this compound, exhibited potent antitumor activities by targeting multiple signaling pathways involved in cancer progression .
Antimicrobial Activity
This compound derivatives have demonstrated broad-spectrum antimicrobial activity:
| Compound Type | MIC Range (mg/mL) |
|---|---|
| Indole Derivatives | 0.06 - 1.88 |
| Methylindole Derivatives | 0.47 - 1.88 |
These findings suggest that modifications to the indole structure can enhance or diminish antibacterial efficacy .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been associated with other biological activities:
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in neurodegenerative diseases .
Case Studies
- Anticancer Study : A recent study investigated the effects of a specific derivative of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis and reduced cell viability, underscoring its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on synthesizing various thiazole derivatives containing indole moieties. The results showed promising antibacterial activity against several pathogenic strains, reinforcing the therapeutic potential of indole-based compounds in treating infections .
Q & A
Q. Basic
- 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~5 ppm, broad). Carbon signals for the indole ring appear at 100–140 ppm .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 133.1).
Advanced :
How can researchers design experiments to evaluate the antimicrobial or antioxidant activity of this compound derivatives?
Q. Advanced
- Antimicrobial Assays :
- Antioxidant Screening :
How should researchers address discrepancies in biological activity data across studies involving this compound analogs?
Q. Advanced
- Comparative Meta-Analysis : Cross-validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups at C-5) to isolate contributing factors.
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and controls (e.g., ciprofloxacin for antibiotics) .
What computational strategies are recommended for predicting the toxicological and pharmacokinetic profiles of this compound derivatives?
Q. Advanced
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and LD₅₀.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., androgen receptor) over 100 ns to assess binding stability .
- QSAR Models : Train on datasets with logP, polar surface area, and H-bond donors to predict toxicity thresholds .
What safety protocols are essential for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
